![molecular formula C10H13NO5 B11717552 2,9,12-Trioxa-4-azadispiro[4.2.4.2]tetradecane-1,3-dione](/img/structure/B11717552.png)
2,9,12-Trioxa-4-azadispiro[4.2.4.2]tetradecane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,9,12-Trioxa-4-azadispiro[4.2.4.2]tetradecane-1,3-dione is a heterocyclic compound with the molecular formula C10H13NO5 and a molecular weight of 227.21 g/mol. This compound is characterized by its unique spirocyclic structure, which includes both oxygen and nitrogen atoms within its ring system. It is primarily used as a research chemical and building block in various chemical syntheses.
Preparation Methods
The synthetic routes for 2,9,12-Trioxa-4-azadispiro[4.2.4.2]tetradecane-1,3-dione typically involve the formation of the spirocyclic structure through cyclization reactions. One common method includes the reaction of appropriate diols and amines under specific conditions to form the desired spirocyclic compound. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
2,9,12-Trioxa-4-azadispiro[4.2.4.2]tetradecane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,9,12-Trioxa-4-azadispiro[4.2.4.2]tetradecane-1,3-dione has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of spirocyclic compounds.
Biology: The compound is used in biochemical studies to understand the behavior of spirocyclic structures in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a scaffold for drug development.
Industry: It is used in the development of new materials and in various industrial processes.
Mechanism of Action
The mechanism of action of 2,9,12-Trioxa-4-azadispiro[4.2.4.2]tetradecane-1,3-dione involves its interaction with molecular targets through its spirocyclic structure. The compound can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity. The specific pathways involved depend on the context of its use, such as in biochemical assays or therapeutic applications.
Comparison with Similar Compounds
2,9,12-Trioxa-4-azadispiro[4.2.4.2]tetradecane-1,3-dione can be compared with other spirocyclic compounds, such as:
- 1,9,12-trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one
- N-(4-chlorophenyl)-1,4,9-trioxa-12-azadispiro[4.2.4.2]tetradecane-12-carboxamide
These compounds share similar spirocyclic structures but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific combination of oxygen and nitrogen atoms within the spirocyclic framework, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H13NO5 |
|---|---|
Molecular Weight |
227.21 g/mol |
IUPAC Name |
2,9,12-trioxa-4-azadispiro[4.2.48.25]tetradecane-1,3-dione |
InChI |
InChI=1S/C10H13NO5/c12-7-9(11-8(13)16-7)1-3-10(4-2-9)14-5-6-15-10/h1-6H2,(H,11,13) |
InChI Key |
XHKDZYHTQFGQFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC13C(=O)OC(=O)N3)OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


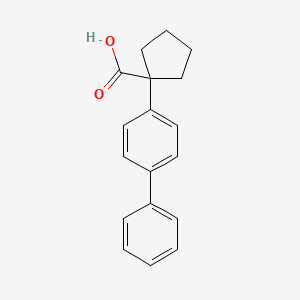


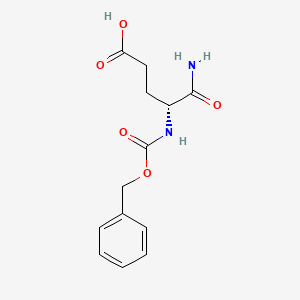
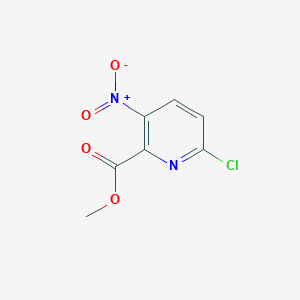
![1-[(3,5-Dichlorophenyl)methyl]piperazine hydrochloride](/img/structure/B11717504.png)


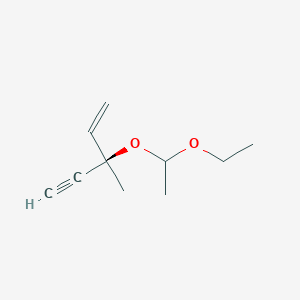

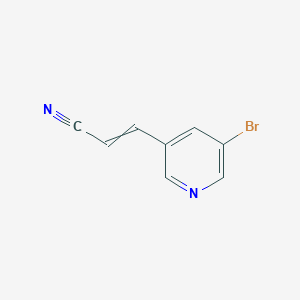
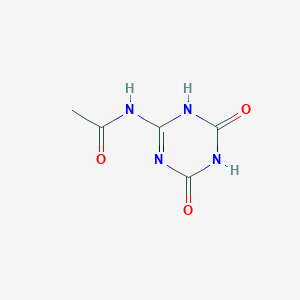
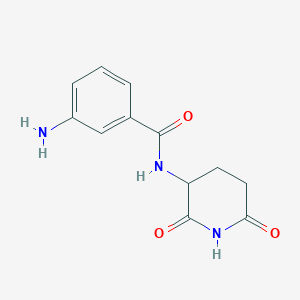
![6-Bromoimidazo[1,2-a]pyrimidine-2-methanol](/img/structure/B11717550.png)
